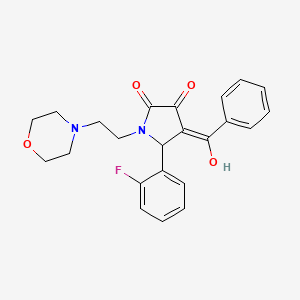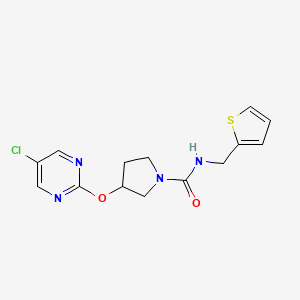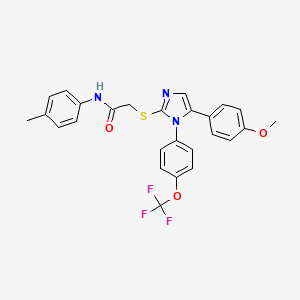![molecular formula C25H18N2O4 B3014450 2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-76-8](/img/structure/B3014450.png)
2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione" is a derivative of the chromeno[2,3-d]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. These compounds have been studied for their potential use in medicinal chemistry, particularly for their antibacterial, antifungal, and anticancer activities .
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidine derivatives has been achieved through various methods. One efficient approach involves a one-pot four-component reaction using salicylaldehydes, barbituric acid, diamines, and nitroethene derivatives, which offers good yields and easy purification . Another method includes the condensation of 2-amino-4-phenyl-4H-chromene-3-carbonitriles to form novel chromeno[2,3-d]pyrimidine derivatives with significant antitubercular and antimicrobial activities . Additionally, the Vilsmeier reagent has been used to synthesize 5-deaza-10-oxaflavins, a type of chromeno[2,3-d]pyrimidine derivative, which exhibit strong oxidizing properties .
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine derivatives has been confirmed using various spectroscopic techniques such as IR, MS, 1H-NMR, and 13C-NMR. X-ray crystallography has also been employed to determine the precise molecular geometry of these compounds . The analysis of isostructural pyrimidine derivatives has provided insights into the polarization of electronic structures and the formation of hydrogen-bonded sheets in the crystal lattice .
Chemical Reactions Analysis
Chromeno[2,3-d]pyrimidine derivatives participate in a variety of chemical reactions. For instance, they can act as oxidizing agents, converting benzyl alcohol to benzaldehyde under neutral conditions . They can also undergo a tandem aza-Wittig reaction to form novel derivatives with potential chemical and biological interest . Furthermore, these compounds can be synthesized through a catalyst-free one-pot three-component reaction, which is an eco-friendly and efficient method yielding a diverse series of functionalized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents, which facilitates their purification and characterization . The presence of various substituents on the chromeno[2,3-d]pyrimidine core can significantly affect their reactivity and biological activity. For example, the introduction of methoxy and chlorophenyl groups can lead to derivatives with enhanced anticancer properties . The electronic properties of the substituents also play a crucial role in determining the overall chemical behavior of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chromeno[2,3-d]pyrimidine derivatives are synthesized through various methods, contributing to the exploration of their chemical properties and potential applications. For example, novel methods for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, highlighting their importance in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014). These methods offer pathways to synthesize chromeno[2,3-d]pyrimidine derivatives unsubstituted at position 5 or containing an aryl substituent, expanding their potential applications in medicinal chemistry.
Antimicrobial Activity
Chromeno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity, making them valuable in the development of new antimicrobial agents. For instance, a study demonstrated the synthesis and antimicrobial evaluation of novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[2,1-c][1,2,4]triazines, showcasing their variable inhibitory effect against tested microorganisms (Allehyani, 2022).
Catalysis and Green Chemistry
The synthesis of chromeno[2,3-d]pyrimidine derivatives is also explored in the context of catalysis and green chemistry. A study on Brønsted acidic ionic liquid catalyzed the synthesis of chromeno pyrimidinone derivatives, emphasizing the role of green catalysis in the efficient synthesis of these compounds (Banothu & Bavanthula, 2012). This approach aligns with the principles of sustainable chemistry, focusing on minimizing environmental impact while maximizing chemical efficiency.
Anticancer and Biological Evaluation
The anticancer properties of chromeno[2,3-d]pyrimidine derivatives are significant, with studies revealing their potential as anticancer agents. Research on pyrano[2,3-f]chromene-4,8-dione derivatives, closely related to chromeno[2,3-d]pyrimidine-4,5-diones, has shown promising anticancer activities against various human cancer cell lines, suggesting the potential of these compounds in cancer research (Hongshuang et al., 2017).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-15-7-11-17(12-8-15)27-23(16-9-13-18(30-2)14-10-16)26-24-21(25(27)29)22(28)19-5-3-4-6-20(19)31-24/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZNRTNWWWOKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)
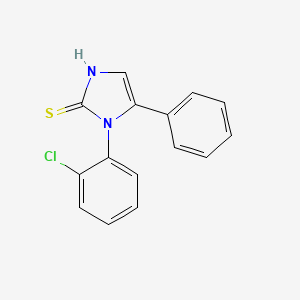
![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)


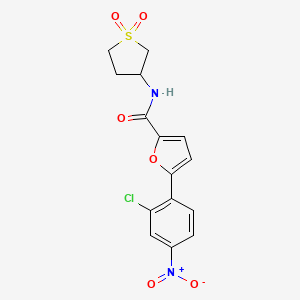
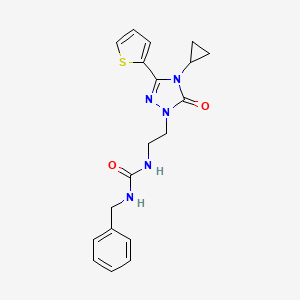
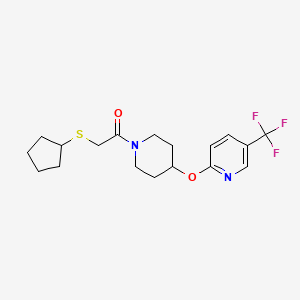
![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)
![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)
